(S)-2-methoxy-2-phenylaceticacid
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Overview
Description
(S)-2-Methoxy-2-phenylacetic acid is an organic compound with the molecular formula C9H10O3 It is a chiral molecule, meaning it has a non-superimposable mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
(S)-2-Methoxy-2-phenylacetic acid can be synthesized through several methods. One common approach involves the use of Grignard reagents. For example, the reaction of phenylmagnesium bromide with methyl glyoxylate, followed by hydrolysis, can yield (S)-2-methoxy-2-phenylacetic acid. Another method involves the asymmetric reduction of 2-methoxy-2-phenylacetaldehyde using chiral catalysts.
Industrial Production Methods
Industrial production of (S)-2-methoxy-2-phenylacetic acid often involves the use of biocatalysts to achieve high enantioselectivity. Enzymatic methods, such as the use of lipases or oxidoreductases, are employed to produce the desired enantiomer with high purity. These methods are preferred due to their efficiency and environmentally friendly nature.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Methoxy-2-phenylacetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce alcohols.
Scientific Research Applications
(S)-2-Methoxy-2-phenylacetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-2-methoxy-2-phenylacetic acid involves its interaction with specific molecular targets. For instance, it can act as a substrate for certain enzymes, leading to the formation of biologically active metabolites. The pathways involved in its metabolism and action are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyacetic acid: Lacks the phenyl group, resulting in different chemical properties.
2-Phenylacetic acid: Lacks the methoxy group, affecting its reactivity and applications.
Mandelic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
(S)-2-Methoxy-2-phenylacetic acid is unique due to its chiral nature and the presence of both methoxy and phenyl groups
Biological Activity
(S)-2-methoxy-2-phenylacetic acid is an organic compound that has garnered attention in scientific research due to its potential biological activities. This article explores its synthesis, biological effects, and applications in various fields, supported by data tables and case studies.
(S)-2-methoxy-2-phenylacetic acid is characterized by its chiral nature, with a molecular formula of C10H12O3. The compound can be synthesized through several methods, including:
- Grignard Reaction : Reacting phenylmagnesium bromide with methyl glyoxylate followed by hydrolysis.
- Asymmetric Reduction : Using chiral catalysts to reduce 2-methoxy-2-phenylacetaldehyde.
These methods are favored for their efficiency and ability to produce high enantioselectivity, particularly using biocatalysts in industrial applications.
Antimalarial Properties
A notable study investigated the antimalarial activity of compounds derived from (S)-2-methoxy-2-phenylacetic acid. In this research, compounds synthesized from this acid exhibited significant efficacy against Plasmodium berghei-infected mice. The results showed a reduction in parasitemia by 64% to 76% when administered orally over two consecutive days, despite presenting a relatively high in vitro IC50 value. The compounds demonstrated good solubility and low intrinsic clearance in liver microsomes, indicating potential for further development as antimalarials .
Compound | Reduction in Parasitemia (%) | Oral Administration | In Vitro IC50 |
---|---|---|---|
6 | 64 | Yes | High |
7 | 76 | Yes | High |
Cytotoxicity Studies
Cytotoxic potential was evaluated for various methoxy-substituted cyclic compounds, including (S)-2-methoxy-2-phenylacetic acid. In vitro studies indicated low cytotoxicity across multiple mammalian cell lines (HepG2, L1210, Neuro2A), suggesting a favorable safety profile for therapeutic applications .
The biological activity of (S)-2-methoxy-2-phenylacetic acid is attributed to its interaction with specific enzymes and metabolic pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active metabolites. Ongoing research aims to elucidate these mechanisms further and identify specific molecular targets involved in its action .
Comparison with Similar Compounds
(S)-2-methoxy-2-phenylacetic acid can be compared with similar compounds to highlight its unique properties:
Compound | Structure Characteristics | Biological Activity |
---|---|---|
2-Methoxyacetic Acid | Lacks phenyl group | Different reactivity |
2-Phenylacetic Acid | Lacks methoxy group | Varies in applications |
Mandelic Acid | Hydroxyl group instead of methoxy | Different therapeutic uses |
This comparison underscores the unique chiral nature and functional groups present in (S)-2-methoxy-2-phenylacetic acid, which contribute to its distinct biological activities.
Properties
IUPAC Name |
[2-(6-aminopurin-9-yl)ethoxymethyl-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate;2-hydroxy-2-phenylacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N5O8P.C8H8O3/c1-19(2,3)17(26)30-11-32-34(28,33-12-31-18(27)20(4,5)6)13-29-8-7-25-10-24-14-15(21)22-9-23-16(14)25;9-7(8(10)11)6-4-2-1-3-5-6/h9-10H,7-8,11-13H2,1-6H3,(H2,21,22,23);1-5,7,9H,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWTZFOOSHDCXOI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OCOP(=O)(COCCN1C=NC2=C(N=CN=C21)N)OCOC(=O)C(C)(C)C.C1=CC=C(C=C1)C(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40N5O11P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
653.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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